3-bromo-4-fluoro-5-iodo-1H-indazole
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Overview
Description
3-Bromo-4-fluoro-5-iodo-1H-indazole is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-4-fluoro-5-iodo-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of indazole derivatives. For instance, starting with 1H-indazole, selective bromination, fluorination, and iodination can be achieved using appropriate halogenating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as transition metal-catalyzed reactions, reductive cyclization, and solvent-free conditions are often employed to streamline the process and reduce byproducts .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-fluoro-5-iodo-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromo, fluoro, and iodo) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
3-Bromo-4-fluoro-5-iodo-1H-indazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.
Industry: It is used in the development of novel materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-4-fluoro-5-iodo-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, indazole derivatives are known to inhibit certain kinases, affecting signaling pathways involved in cell proliferation and survival . The exact pathways and targets depend on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
- 3-Bromo-5-iodo-1H-indazole
- 5-Bromo-4-fluoro-1H-indazole
- 4-Fluoro-5-iodo-1H-indazole
Comparison: Compared to these similar compounds, 3-bromo-4-fluoro-5-iodo-1H-indazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of three different halogens (bromo, fluoro, and iodo) provides a versatile platform for further functionalization and study .
Properties
Molecular Formula |
C7H3BrFIN2 |
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Molecular Weight |
340.92 g/mol |
IUPAC Name |
3-bromo-4-fluoro-5-iodo-2H-indazole |
InChI |
InChI=1S/C7H3BrFIN2/c8-7-5-4(11-12-7)2-1-3(10)6(5)9/h1-2H,(H,11,12) |
InChI Key |
BMRNDFLACYQWIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1I)F)Br |
Origin of Product |
United States |
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